molecular formula C19H12Cl3N3 B2404099 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 338411-23-7

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No.: B2404099
CAS No.: 338411-23-7
M. Wt: 388.68
InChI Key: ZETGWOAMKIFVCD-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The compound also features a pyridine ring substituted with a chlorine atom and a dichlorobenzyl group attached to the benzimidazole nitrogen. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization.

The introduction of the 2-chloro-3-pyridinyl group can be accomplished through a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with 2-chloro-3-pyridine under basic conditions, often using a strong base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

The final step involves the attachment of the 2,6-dichlorobenzyl group to the nitrogen atom of the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride in the presence of a base like triethylamine or sodium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO for nucleophilic substitution; electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or hydrogenated rings. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents, which may exhibit different reactivity and biological activities.

    Chlorobenzyl derivatives: Compounds with a chlorobenzyl group, which can influence their chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3/c20-14-6-3-7-15(21)13(14)11-25-17-9-2-1-8-16(17)24-19(25)12-5-4-10-23-18(12)22/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETGWOAMKIFVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=C(N=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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